Methyl 7-oxo-7-phenylheptanoate

Description

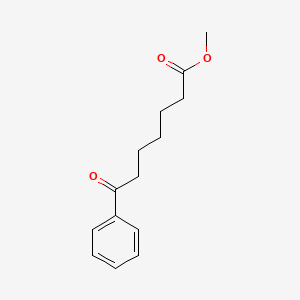

Methyl 7-oxo-7-phenylheptanoate (C₁₅H₁₈O₃) is an ester derivative of 7-oxo-7-phenylheptanoic acid. Ethyl 7-oxo-7-phenylheptanoate is described as a colorless to pale yellow liquid with solubility in organic solvents like ethanol and dimethylformamide. It is used in fragrance synthesis and organic catalysis . Methyl esters generally exhibit similar solubility and reactivity but may differ in volatility and toxicity due to the shorter alkyl chain.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 7-oxo-7-phenylheptanoate |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)11-7-3-6-10-13(15)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |

InChI Key |

NNLZXHUICGXXLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 7-oxo-7-phenylheptanoate (CAS: 112665-41-5)

- Molecular Formula : C₁₆H₁₈O₃

- Structure : Features an ethyl ester group instead of methyl.

- Physical Properties : Liquid at room temperature, flammable, and soluble in organic solvents .

- Hazards : Classified under GHS for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335). Requires precautions to avoid dust/aerosol formation .

- Applications : Used in flavor/fragrance industries and as an organic synthesis intermediate .

Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate (CAS: 898776-98-2)

- Molecular Formula : C₁₇H₁₉BrO₃

- Structure : Incorporates a bromo-methylphenyl substituent, enhancing steric bulk and altering electronic properties.

- Applications : Likely used in specialized organic synthesis for brominated aromatic compounds.

Methyl 7-oxoheptanoate (CAS: 35376-00-2)

- Molecular Formula : C₈H₁₄O₃

- Structure : Lacks the phenyl group, reducing aromatic interactions.

- Physical Properties : Density 0.98 g/cm³, boiling point 210.2°C, flash point 82°C .

- Applications : Intermediate in esterification reactions; simpler structure may favor volatility in industrial applications.

Key Comparative Data

| Compound Name | Molecular Formula | Substituent | Boiling Point (°C) | Hazards (GHS) | Primary Applications |

|---|---|---|---|---|---|

| Methyl 7-oxo-7-phenylheptanoate* | C₁₅H₁₈O₃ | Methyl ester, phenyl | N/A | Inferred similar to ethyl analog | Fragrance synthesis, catalysis |

| Ethyl 7-oxo-7-phenylheptanoate | C₁₆H₁₈O₃ | Ethyl ester, phenyl | N/A | H302, H315, H319, H335 | Flavor/fragrance, synthesis |

| Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate | C₁₇H₁₉BrO₃ | Bromo-methylphenyl | N/A | Potential halogen toxicity | Specialized organic synthesis |

| Methyl 7-oxoheptanoate | C₈H₁₄O₃ | Methyl ester | 210.2 | Not thoroughly investigated | Industrial esterification |

Research Findings and Implications

Structural Effects on Reactivity: The phenyl group in this compound enhances stability and aromatic interactions compared to non-aromatic analogs like Methyl 7-oxoheptanoate . Ethyl vs. methyl esters: Ethyl analogs may exhibit lower volatility but higher lipophilicity, impacting their use in fragrance longevity .

Toxicity Trends: Ethyl 7-oxo-7-phenylheptanoate’s acute toxicity (oral LD₅₀ > 300 mg/kg) suggests methyl analogs may require similar safety protocols .

Synthetic Utility :

- Methyl esters are often preferred in reactions requiring faster hydrolysis rates, while ethyl esters favor prolonged stability .

Notes on Data Limitations

- Direct data for this compound is sparse; comparisons rely on ethyl analogs and structural inferences.

- Hazard classifications for the methyl variant are extrapolated and require experimental validation.

- Applications in catalysis or fragrance industries are hypothesized based on ethyl ester usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.